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molecular formula C10H9FO B1316269 6-Fluoro-1-tetralone CAS No. 703-67-3

6-Fluoro-1-tetralone

Cat. No. B1316269
M. Wt: 164.18 g/mol
InChI Key: NJYZZEHPEKDFEK-UHFFFAOYSA-N
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Patent
US06410592B1

Procedure details

A mixture of 4-(3-fluorophenyl)butanoic acid (10 g) and polyphosphoric acid (100 g) was heated to 70° C. with stirring for 2 h. The reaction mixture was cooled and water was carefully added (400 cm3). The aqueous mixture was extracted with diethyl ether (3×75 cm3) and the combined extracts were washed sequentially with aqueous potassium hydroxide solution (1 M, 75 cm3), water (75 cm3) and saturated aqueous sodium chloride solution (75 cm3). The combined organic extracts were dried (Na2SO4), and the solvent was distilled off under reduced pressure. The crude product (6.58 g) was purified by column chromatography [silica, eluting with petroleum ether (b. p. 40-60° C.)-ethyl acetate (20:1)] to afford the title compound (6.36 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[CH:5]=[CH:6][CH:7]=1>O>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[C:11](=[O:13])[CH2:10][CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CCCC(=O)O
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with diethyl ether (3×75 cm3)
WASH
Type
WASH
Details
the combined extracts were washed sequentially with aqueous potassium hydroxide solution (1 M, 75 cm3), water (75 cm3) and saturated aqueous sodium chloride solution (75 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product (6.58 g) was purified by column chromatography [silica, eluting with petroleum ether (b. p. 40-60° C.)-ethyl acetate (20:1)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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